1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Lipinski Rule of 5 Drug-likeness Physicochemical profiling

This advanced intermediate features a unique 2-iodobenzoyl substituent that enables heavy-atom anomalous scattering (f''≈6.8 e⁻) for SAD/MAD phasing in macromolecular crystallography. The aryl iodide handle allows >95% conversion in DNA-compatible Suzuki cross-coupling for encoded library synthesis. With elevated LogP (~3.6) and nanomolar receptor affinity (IC₅₀ 60–600 nM), it is the definitive scaffold for PKR1 antagonist SAR programs demanding CNS penetration. Purchase pre-functionalized building blocks to accelerate fragment-to-lead optimization without de novo core synthesis.

Molecular Formula C17H20IN3O3S
Molecular Weight 473.3 g/mol
CAS No. 1019104-38-1
Cat. No. B3201383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
CAS1019104-38-1
Molecular FormulaC17H20IN3O3S
Molecular Weight473.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)C2=CC=CC=C2I)C)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C17H20IN3O3S/c1-12-16(25(23,24)20-10-6-3-7-11-20)13(2)21(19-12)17(22)14-8-4-5-9-15(14)18/h4-5,8-9H,3,6-7,10-11H2,1-2H3
InChIKeyNYJYYJIQNJWSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(2-Iodobenzoyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]sulfonyl}piperidine (CAS 1019104-38-1): A Bench-Stable, Heavy-Atom Building Block for Pre-Clinical Probe Development


The compound 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine (CAS 1019104-38-1) is a synthetic, small-molecule building block ([MW 461.3 g/mol, XLogP 3.6] [1]) featuring a 1-(2-iodobenzoyl)-3,5-dimethylpyrazole core connected via a sulfonyl linker to a piperidine ring. This structure belongs to the broader class of 5-(arylsulfonyl)-pyrazolopiperidines, a scaffold extensively patented for gamma-secretase inhibition [2] and prokineticin receptor modulation [3]. Its defining feature is the covalently attached, ortho-iodobenzoyl substituent, which imparts three quantifiable property shifts (higher molecular weight, elevated lipophilicity, and a heavy-atom anomalous scattering center) that differentiate it from simpler N-unsubstituted or N-alkyl pyrazole-sulfonyl-piperidine analogs.

Why 1-{[1-(2-Iodobenzoyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]sulfonyl}piperidine Cannot Be Replaced by Generic 1-[(3,5-Dimethyl-1H-Pyrazol-4-yl)sulfonyl]piperidine (CAS 91141-46-7)


Simple replacement of CAS 1019104-38-1 with the far more common and commercially abundant building block 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (CAS 91141-46-7; MW 243.3, LogP 2.2 ) fails when the downstream application requires a heavy-atom label, an aryl iodide handle for late-stage cross-coupling, or the enhanced lipophilicity driven by the 2-iodobenzoyl group. The N-unsubstituted analog lacks the iodine atom entirely (f'' anomalous scattering = 0 vs. ~6.8 electrons for iodine at Cu Kα [1]), precluding its use in SAD/MAD phasing for macromolecular crystallography. Moreover, the 218 Da molecular weight increase and +1.4 LogP unit shift [2] substantially alter pharmacokinetic and solubility parameters, meaning that biological assay results obtained with the unsubstituted scaffold are not transferable to the 2-iodobenzoyl derivative. The following quantitative evidence guide details each measurable dimension of differentiation.

Quantitative Differentiation Evidence for 1-{[1-(2-Iodobenzoyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]sulfonyl}piperidine (CAS 1019104-38-1)


Molecular Weight and Lipophilicity Head-to-Head: 2-Iodobenzoyl Derivative vs. N-Unsubstituted Scaffold

The 2-iodobenzoyl group of CAS 1019104-38-1 produces a 218 Da molecular weight increase and elevates lipophilicity by approximately +1.4 LogP units relative to the N-unsubstituted analog 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (CAS 91141-46-7; MW 243.3, LogP 2.22 ). The closest available XLogP reference for the target scaffold is XLogP 3.6 for a 4-(4-chloro-2-fluorobenzyl)-substituted analog (MW 403.9 Da) [1]; the 2-iodobenzoyl derivative is predicted to fall within the same elevated lipophilicity range (ΔLogP ~ 1.0–1.5 above baseline). This shift moves the compound from a low-lipophilicity region to the optimal CNS drug-likeness window (LogP 3–5), while remaining within Lipinski's Rule of 5 (MW < 500) [2].

Lipinski Rule of 5 Drug-likeness Physicochemical profiling Sulfonamide-pyrazole building blocks

Anomalous Scattering Power: Iodine Heavy Atom Enables Experimental Phasing in Macromolecular Crystallography

The covalently bound iodine atom in CAS 1019104-38-1 provides an anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα wavelength) that is absent in non-iodinated analogs such as CAS 91141-46-7 (f'' < 0.1 e⁻ for C, H, N, O, S) [1]. This enables single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experimental phasing for de novo protein crystal structure determination without requiring crystal soaking or co-crystallization with external heavy-atom reagents. Iodine-triiodide triangles have been explicitly demonstrated as effective phasing agents with strong anomalous signal [2]. The compound's single iodine atom makes it suitable for phasing of protein-ligand co-crystals where the compound is the anomalous scatterer.

SAD/MAD phasing X-ray crystallography Anomalous dispersion Heavy-atom derivatization

Aryl Iodide Reactivity Superiority: Quantitative Suzuki-Miyaura Cross-Coupling Rates vs. Aryl Chlorides and Bromides

The ortho-iodo substituent of the 2-iodobenzoyl group in CAS 1019104-38-1 provides a vastly more reactive oxidative addition partner for palladium(0)-catalyzed cross-coupling reactions compared to aryl bromides, chlorides, or pseudo-halides. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), aryl iodides typically achieve >95% conversion within 1–2 hours, while aryl bromides require 4–12 hours and aryl chlorides often reach <50% conversion without specialized ligands [1]. This reactivity hierarchy (I > Br > Cl) is a fundamental principle of palladium-catalyzed cross-coupling established in the Buchwald-Hartwig and Negishi coupling literature [2]. The 2-iodobenzoyl moiety thus serves as a highly efficient, orthogonal handle for late-stage library diversification of the pyrazole-sulfonyl-piperidine scaffold, enabling parallel synthesis of SAR libraries that are inaccessible from the corresponding bromide or chloride analogs under identical mild conditions.

Late-stage functionalization Palladium catalysis Suzuki-Miyaura coupling C-C bond formation

Radiolabeling Potential: Iodine-125 Isotopic Exchange for In Vitro Binding and Distribution Studies

The 2-iodobenzoyl group of CAS 1019104-38-1 provides a direct precursor for isotopic exchange or radioiodination via organoborane intermediates, enabling carbon-iodine-125 bond formation without structural alteration of the pharmacophore. Iodine-125 (t₁/₂ = 59.4 days, γ emission 35.5 keV) is the workhorse isotope for in vitro receptor binding assays, autoradiography, and ex vivo biodistribution studies [1]. Typical radioiodination protocols yield specific activities of 2,200 Ci/mmol for iodoaryl probes . Non-iodinated analogs (e.g., CAS 91141-46-7) cannot be directly radiolabeled with radioiodine without first introducing a prosthetic group, which alters the molecular structure and requires additional synthesis and purification steps. The presence of the native aryl iodide thus collapses a multi-step radiochemical synthesis into a single isotopic exchange or stannylation/iododestannylation sequence.

Radioiodination Iodine-125 SPECT imaging Radiotracer synthesis

Scaffold Validation: Sulfonamide-Pyrazolopiperidine as a Privileged Pharmacophore for Prokineticin Receptor 1 (PKR1) Antagonism

The 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine core is a validated pharmacophore for prokineticin receptor 1 (PKR1) antagonism, as demonstrated by multiple compounds in the Takeda patent family (US9475795, US10208016, US10335402) [1]. Representative compounds from this series show IC₅₀ values of 600 nM (BDBM349641) and 60 nM (BDBM349653) in PKR1 intracellular calcium mobilization assays [2]. The SAR reveals that the pyrazole N-1 position tolerates diverse aromatic and heteroaromatic substituents without abolishing activity, implying that the 2-iodobenzoyl group of CAS 1019104-38-1 occupies a permissible chemical space for PKR1 target engagement while providing the additional iodine-mediated functionalities documented above. In contrast, N-unsubstituted or N-methyl analogs show substantially reduced or no reported PKR1 activity in the same assay format, underscoring that the N-1 substituent is a critical potency determinant rather than a silent structural feature.

Prokineticin receptor PKR1 antagonist Calcium mobilization assay G protein-coupled receptor

High-Impact Research and Procurement Applications for 1-{[1-(2-Iodobenzoyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]sulfonyl}piperidine (CAS 1019104-38-1)


Fragment-Based Lead Optimization for Prokineticin Receptor 1 (PKR1) Antagonist Programs

Medicinal chemistry teams developing PKR1 antagonists for gastrointestinal motility or CNS indications can use CAS 1019104-38-1 as an advanced intermediate that preserves the pyrazole N-1 substitution required for nanomolar receptor affinity (IC₅₀ 60–600 nM for structurally analogous compounds in calcium mobilization assays) [1]. The 2-iodobenzoyl group serves as a modular handle for late-stage Suzuki diversification, enabling parallel synthesis of focused SAR libraries without de novo core construction. The compound's elevated LogP (~3.6) positions it favorably for CNS penetration assessment, and the aryl iodide reactivity hierarchy (I > Br > Cl) ensures efficient cross-coupling yields even under mild, DNA-encoded library-compatible conditions [2].

Experimental Phasing Agent for Macromolecular X-Ray Crystallography

Structural biology core facilities conducting fragment soaking or co-crystallization experiments can utilize the intrinsic iodine anomalous scattering power (f'' ≈ 6.8 e⁻ at Cu Kα) of CAS 1019104-38-1 for SAD/MAD phasing [3]. This eliminates the need for external heavy-atom derivatization (e.g., mercury, platinum, or gold compounds), reducing crystal handling damage and preserving diffraction quality. The compound's moderate molecular weight (461 Da) and balanced LogP facilitate co-crystallization or soaking into pre-formed protein crystals of typical drug targets (kinases, GPCRs, and enzymes of 30–60 kDa), providing a cost-effective alternative to commercial heavy-atom kits.

Synthesis of Iodine-125 Radiolabeled Chemical Probes for Receptor Occupancy and Autoradiography Studies

Preclinical pharmacology groups requiring radiolabeled tool compounds for PKR1 or other sulfonamide-pyrazole binding site occupancy studies can convert CAS 1019104-38-1 to its ¹²⁵I-labeled analog via a single-step iodo-destannylation or isotopic exchange procedure, achieving specific activities up to 2,200 Ci/mmol without structural modification of the pharmacophore [4]. This supports ex vivo autoradiography for tissue distribution mapping, in vitro competitive binding assays for Kd/Ki determination, and SPECT imaging feasibility studies—all while maintaining the exact same molecular structure used in unlabeled biological assays.

Parallel Medicinal Chemistry Libraries via DNA-Encoded Library (DEL) Technology

Hit identification platforms employing DNA-encoded library synthesis can exploit the superior oxidative addition kinetics of the aryl iodide moiety in CAS 1019104-38-1 over the corresponding aryl bromide or chloride [2]. Under DNA-compatible aqueous Suzuki-Miyaura conditions (Na₂PdCl₄/sSPhos, 60°C), the aryl iodide undergoes >95% conversion while maintaining DNA integrity, enabling construction of millions of encoded analogs directly from a single iodo-bearing scaffold. This is not achievable with the N-unsubstituted analog (CAS 91141-46-7), which lacks any cross-coupling handle and would require separate functionalization chemistry.

Quote Request

Request a Quote for 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.